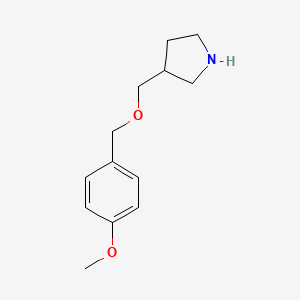
3-((4-Methoxybenzyloxy)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methoxybenzyloxy)methyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring structure containing one nitrogen atom. The presence of the 4-methoxybenzyloxy group attached to the pyrrolidine ring makes this compound particularly interesting for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Methoxybenzyloxy)methyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 4-methoxybenzyl chloride as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF). The reaction temperature is maintained at around 0°C to room temperature.
Catalysts: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the pyrrolidine, facilitating the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
化学反応の分析
Types of Reactions: 3-((4-Methoxybenzyloxy)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can be performed to reduce any functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
3-((4-Methoxybenzyloxy)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of various chemical products, including polymers and coatings.
作用機序
The mechanism by which 3-((4-Methoxybenzyloxy)methyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
類似化合物との比較
3-((4-Methoxybenzyloxy)methyl)pyrrolidine is similar to other pyrrolidine derivatives, but its unique structural features, such as the 4-methoxybenzyloxy group, distinguish it from others. Some similar compounds include:
Pyrrolidine: The parent compound without any substituents.
N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group attached to the nitrogen atom.
Pyrrolidone: An oxidized form of pyrrolidine.
These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to different chemical properties and applications.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methoxymethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-13-4-2-11(3-5-13)9-16-10-12-6-7-14-8-12/h2-5,12,14H,6-10H2,1H3 |
InChIキー |
MSTVKMYJSJSUHV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COCC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


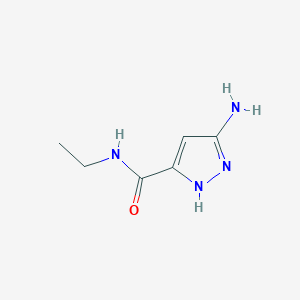

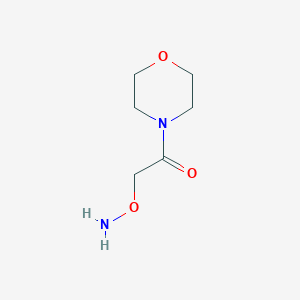
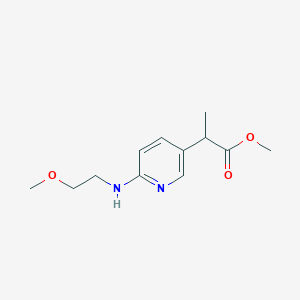
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15356659.png)
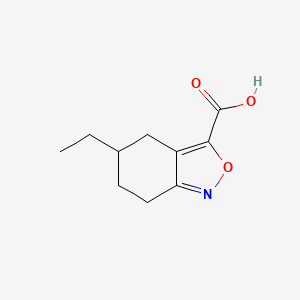


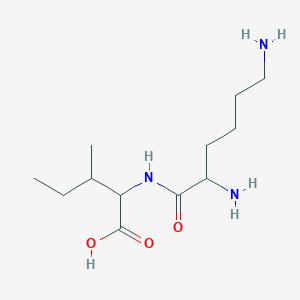
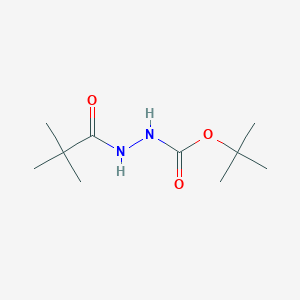
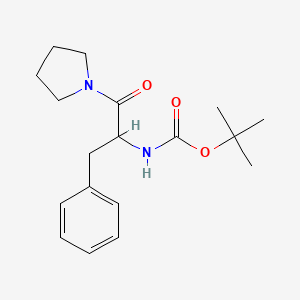

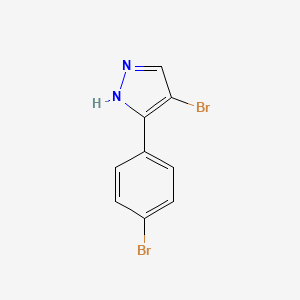
![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
